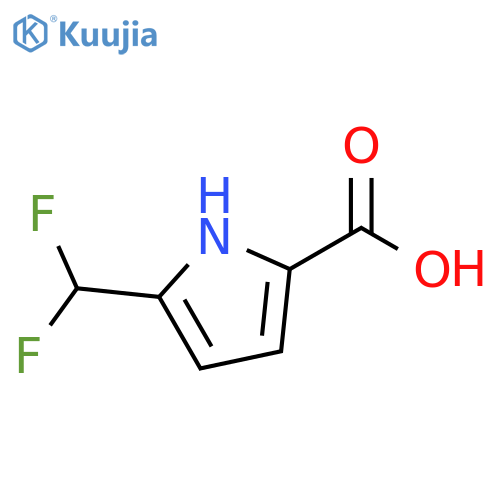

Cas no 1783783-67-4 (1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-)

1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-

-

- インチ: 1S/C6H5F2NO2/c7-5(8)3-1-2-4(9-3)6(10)11/h1-2,5,9H,(H,10,11)

- InChIKey: QBYQUUBQLHPDSA-UHFFFAOYSA-N

- SMILES: N1C(C(F)F)=CC=C1C(O)=O

1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-90874-10.0g |

5-(difluoromethyl)-1H-pyrrole-2-carboxylic acid |

1783783-67-4 | 10.0g |

$5152.0 | 2023-02-11 | ||

| Enamine | EN300-90874-1.0g |

5-(difluoromethyl)-1H-pyrrole-2-carboxylic acid |

1783783-67-4 | 1.0g |

$1561.0 | 2023-02-11 | ||

| Enamine | EN300-90874-5.0g |

5-(difluoromethyl)-1H-pyrrole-2-carboxylic acid |

1783783-67-4 | 5.0g |

$4099.0 | 2023-02-11 | ||

| Enamine | EN300-90874-2.5g |

5-(difluoromethyl)-1H-pyrrole-2-carboxylic acid |

1783783-67-4 | 2.5g |

$3235.0 | 2023-02-11 |

1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)- 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-に関する追加情報

Introduction to 1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl) (CAS No. 1783783-67-4)

1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl), identified by its Chemical Abstracts Service (CAS) number 1783783-67-4, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole derivatives, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The presence of a difluoromethyl group at the 5-position of the pyrrole ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The structural motif of 1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl) features a nitrogen-containing five-membered ring, which is a common feature in many biologically active compounds. The carboxylic acid functionality at the 2-position provides a site for further chemical modifications, enabling the synthesis of more complex derivatives. Such modifications are often employed to enhance binding affinity, metabolic stability, and pharmacokinetic properties of the lead compounds. The fluorine atoms in the difluoromethyl group contribute to the lipophilicity and metabolic resistance of the molecule, which are critical factors in drug design.

In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and safety profiles. 1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl) has emerged as a promising intermediate in this endeavor. Its unique structural features make it an attractive building block for synthesizing small-molecule inhibitors targeting various biological pathways. For instance, pyrrole derivatives have been extensively studied for their potential in modulating enzyme activity and receptor binding. The fluorinated pyrroles, in particular, have shown promise in preclinical studies as candidates for treating inflammatory diseases, cancer, and infectious disorders.

One of the most compelling aspects of 1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl) is its versatility in medicinal chemistry. The carboxylic acid group can be coupled with various amine-containing compounds via amide bond formation, leading to a diverse array of derivatives with tailored biological activities. Additionally, the presence of the difluoromethyl group enhances the compound's resistance to enzymatic degradation, thereby prolonging its bioavailability. This property is particularly advantageous in drug development, where maximizing therapeutic efficacy while minimizing side effects is paramount.

The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl) typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions with appropriate fluorinated precursors followed by functional group transformations such as hydrolysis or oxidation. Advanced techniques like transition-metal-catalyzed cross-coupling reactions have also been employed to introduce additional substituents at strategic positions within the molecule. These synthetic methodologies underscore the compound's importance as a versatile intermediate in pharmaceutical research.

Recent advancements in computational chemistry have further facilitated the exploration of 1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl) as a drug candidate. Molecular modeling studies have been instrumental in predicting binding interactions between this compound and target proteins. By leveraging computational tools such as molecular dynamics simulations and docking algorithms, researchers can identify optimal conformations and interactions that enhance drug-like properties. These insights are crucial for guiding experimental efforts and optimizing lead compounds before they enter clinical trials.

The pharmacological profile of 1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl) has been investigated in several preclinical models. Initial studies have demonstrated its potential as an inhibitor of enzymes involved in inflammatory pathways. For example, pyrrole derivatives have been shown to modulate cyclooxygenase (COX) activity, which is central to prostaglandin synthesis and inflammation regulation. Furthermore, the difluoromethyl group has been shown to improve binding affinity to certain enzyme active sites by enhancing hydrophobic interactions and steric complementarity.

In addition to its anti-inflammatory potential, 1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl) has shown promise in oncology research. Preclinical studies have indicated that this compound can inhibit key signaling pathways involved in cancer cell proliferation and survival. By targeting specific molecular mechanisms dysregulated in tumors, pyrrole-based inhibitors offer a promising approach to developing targeted cancer therapies. The ability of these compounds to selectively interact with cancer-related proteins while minimizing off-target effects makes them particularly attractive candidates for further development.

The impact of fluorine substitution on pharmaceutical compounds cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to significant improvements in pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. In the case of 1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl), the difluoromethyl group plays a crucial role in enhancing these properties while also contributing to favorable interactions with biological targets. This dual functionality makes it an exceptionally valuable scaffold for medicinal chemists seeking to develop next-generation therapeutics.

As research continues to uncover new applications for 1H-Pyrole-2-carboxylic acid, 5-(difluoromethyl), its significance in pharmaceutical chemistry is likely to grow further. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical reality. By leveraging cutting-edge synthetic methodologies and computational tools alongside rigorous biological evaluation assays,1H-Pyrrole-2-carboxylic acid, (CAS No.) will undoubtedly remain at forefront innovation this dynamic field.

1783783-67-4 (1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-) Related Products

- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)

- 2402836-97-7(Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate)

- 1955507-40-0(Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate)

- 681482-50-8(4-{4-(trifluoromethoxy)phenylmethyl}piperidine)

- 4756-10-9(2-(2,5-dioxooxolan-3-yl)acetic Acid)

- 786721-17-3(N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide)

- 34140-20-0(5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)

- 1805302-66-2(4-(Aminomethyl)-2-chloro-6-(difluoromethyl)pyridine)

- 1262011-89-1(3-Amino-4-(trifluoromethoxy)cinnamic acid)

- 1805011-93-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine)